Lesinurad is classified as a uricosuric agent, which enhances uric acid excretion through the kidneys. It is marketed under the brand name Zurampic and is often prescribed in conjunction with other medications such as allopurinol to manage hyperuricemia associated with gout . The compound is synthesized through various chemical processes that have been optimized for efficiency and yield.
Lesinurad can be synthesized using several methods, with a notable continuous flow synthesis approach that streamlines the process. The synthesis typically involves multiple steps, including:
These advancements in synthesis not only improve yield but also enhance safety and environmental sustainability.
Lesinurad is characterized by its unique molecular structure, which includes:
The structure has been elucidated using various analytical techniques, including Nuclear Magnetic Resonance Spectroscopy and X-ray crystallography.
The synthesis of lesinurad involves several key reactions:
Each of these reactions requires careful control of conditions such as temperature and pH to optimize yields and minimize by-products .
Lesinurad exerts its pharmacological effects primarily through the inhibition of URAT1, which is responsible for reabsorbing uric acid in the renal tubules. By blocking this transporter:
Clinical studies have demonstrated that lesinurad can significantly lower uric acid levels when used alone or in combination with other urate-lowering therapies.
Lesinurad exhibits several important physical and chemical properties:
These properties are critical for its formulation into effective pharmaceutical products.
Lesinurad is primarily used in clinical settings for:
Lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid) exerts its urate-lowering effects through selective inhibition of the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is the primary mediator of urate reabsorption in the renal proximal tubule, responsible for ~90% of filtered urate resorption from the glomerular filtrate back into the bloodstream [1] [9]. Functionally, URAT1 operates as an anion exchanger, coupling urate uptake with the efflux of intracellular monocarboxylates (e.g., lactate, nicotinate) [2] [4]. Lesinurad competitively inhibits this exchange process by binding URAT1’s substrate pocket, thereby blocking urate translocation [3] [6].
Cell-based assays demonstrate Lesinurad’s potent inhibition of human URAT1, with half-maximal inhibitory concentration (IC₅₀) values ranging from 3.5 to 7.3 μM [3] [6]. This inhibition translates directly to increased fractional excretion of uric acid (FEUA). Clinical studies in healthy volunteers revealed a single 200 mg dose of Lesinurad elevated FEUA 3.6-fold (p < 0.001) within 6 hours, correlating with a 33% reduction in serum urate levels (p < 0.001) [3] [6]. Unlike unselective uricosurics, Lesinurad does not inhibit the basolateral urate efflux transporter GLUT9 (SLC2A9) or the secretory transporter ABCG2 at clinically relevant concentrations, highlighting its targeted mechanism [6].
| Parameter | Value | Experimental System | Reference |
|---|---|---|---|
| URAT1 IC₅₀ | 3.5 - 7.3 μM | HEK293 cells expressing URAT1 | [3] [6] |
| OAT4 IC₅₀ | 8.2 - 10.1 μM | HEK293 cells expressing OAT4 | [6] |
| FEUA increase (200 mg) | 3.6-fold | Human clinical trial | [3] |
| Serum urate reduction | 33% | Human clinical trial | [3] |
Cryo-electron microscopy (cryo-EM) structures of human URAT1 complexed with Lesinurad reveal atomic-level details of inhibitor binding. URAT1 adopts a canonical Major Facilitator Superfamily (MFS) fold comprising 12 transmembrane helices (TMs) organized into N-terminal (TM1-6) and C-terminal (TM7-12) domains. An extracellular domain (ECD) between TM1 and TM2, stabilized by disulfide bonds (C49-C116, C88-C139), forms a positively charged cavity critical for anion recognition [1] [2] [10].
Lesinurad binds URAT1 exclusively in the inward-open conformation, occupying the central substrate-binding pocket deep within the transmembrane bundle (Figure 1). The binding site is characterized by a hydrophobic cage formed by five phenylalanine residues: Phenylalanine 241 (TM5), Phenylalanine 360 (TM7), Phenylalanine 364 (TM7), Phenylalanine 365 (TM7), and Phenylalanine 449 (TM10) [1] [10]. These residues engage the triazol-thioacetic acid core and brominated aromatic rings of Lesinurad via π-π stacking and van der Waals interactions. Key polar interactions further stabilize binding:
Mutagenesis studies confirm the functional significance of this binding pocket. Alanine substitution of Phenylalanine 360, Phenylalanine 364, Phenylalanine 365, or Phenylalanine 449 drastically reduces URAT1-mediated urate transport and Lesinurad sensitivity [1] [2]. Similarly, mutation of Lysine 393 or Serine 35 impairs both urate transport and inhibitor binding [1].
Beyond URAT1, Lesinurad inhibits Organic Anion Transporter 4 (OAT4, SLC22A11), an apical transporter also implicated in urate reabsorption. OAT4 exchanges extracellular urate for intracellular di-carboxylates (e.g., succinate, glutarate) and is genetically associated with diuretic-induced hyperuricemia [3] [4] [6]. Lesinurad inhibits OAT4 with an IC₅₀ of 8.2-10.1 μM, comparable to its potency against URAT1 [6]. This dual inhibition provides a synergistic uricosuric effect:
Notably, Lesinurad exhibits selectivity against key basolateral uptake transporters involved in drug disposition:
| Transporter | Substrate | Lesinurad IC₅₀ (μM) | Clinical Relevance |
|---|---|---|---|
| URAT1 | Urate | 3.5 - 7.3 | Primary urate reabsorption pathway |
| OAT4 | Urate, diuretics | 8.2 - 10.1 | Secondary urate/diuretic reabsorption |
| OAT1 | p-Aminohippurate, NSAIDs | 4.3 | Low risk of DDIs vs. probenecid (IC₅₀ < 1μM) |
| OAT3 | Estrone sulfate | 3.5 | Low risk of DDIs vs. probenecid |
| GLUT9 | Urate, glucose | > 100 | No significant inhibition |
| ABCG2 (BCRP) | Urate, statins | > 3000 | No significant inhibition |
Lesinurad represents a pharmacologically refined evolution beyond classical uricosurics, offering enhanced selectivity and mechanistic precision. Key distinctions include:
Target Specificity vs. Benzbromarone: Benzbromarone potently inhibits URAT1 (IC₅₀ ~0.1-0.3 μM) but also exhibits significant off-target effects. It inhibits mitochondrial function, activates peroxisome proliferator-activated receptor gamma (PPARγ), and interacts with other OATs [3] [6] [10]. Structurally, Benzbromarone binds deeper within the URAT1 vestibule, engaging residues like Methionine 36 and Histidine 245 not contacted by Lesinurad, and lacks interaction with Lysine 393 [10]. Lesinurad shows negligible mitochondrial toxicity or PPARγ activation at therapeutic concentrations [3] [6].
Mechanistic Precision vs. Probenecid: Probenecid broadly inhibits multiple renal transporters, including URAT1, OAT1, OAT3, and OAT4. Its potent inhibition of basolateral OAT1/OAT3 (IC₅₀ < 1 μM) significantly alters the pharmacokinetics of co-administered drugs (e.g., penicillins, antivirals, methotrexate) [4] [6]. Lesinurad’s higher IC₅₀ values for OAT1 (4.3 μM) and OAT3 (3.5 μM) translate to a lower clinical risk for transporter-mediated drug-drug interactions [5] [6].
Binding Conformation Differences: Cryo-EM structures reveal Benzbromarone and Verinurad (a Lesinurad analog) bind URAT1 in the inward-open state, similar to Lesinurad. However, Benzbromarone’s larger brominated structure induces a more occluded conformation, potentially explaining its higher potency but also its propensity for off-target effects [1] [10]. Probenecid’s binding mode remains uncharacterized structurally but functionally reflects non-selective inhibition.
Functional Efficacy: While Benzbromarone shows higher in vitro URAT1 affinity, Lesinurad achieves clinically significant urate-lowering (serum urate <6.0 mg/dL) in 52-59% of patients when combined with xanthine oxidase inhibitors, comparable to historical Benzbromarone efficacy but with an improved safety profile [8]. Probenecid requires multiple daily doses and higher concentrations due to shorter half-life and broader off-target activity.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: